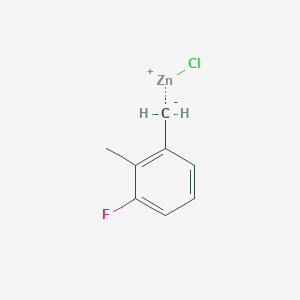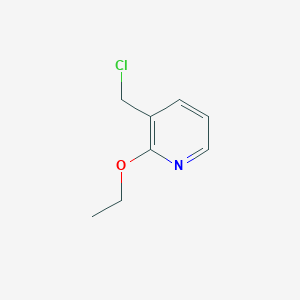
3-(Chloromethyl)-2-ethoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-2-ethoxypyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloromethyl group attached to the third carbon of the pyridine ring and an ethoxy group attached to the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2-ethoxypyridine typically involves the chloromethylation of 2-ethoxypyridine. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve distillation or recrystallization techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)-2-ethoxypyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of 2-ethoxypyridine.
Oxidation: The major product is this compound N-oxide.
Reduction: The major product is 3-methyl-2-ethoxypyridine.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-2-ethoxypyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, potentially leading to the development of new biochemical probes or drugs.
Medicine: Research into its derivatives may lead to the discovery of new pharmaceuticals with therapeutic properties.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-2-ethoxypyridine depends on its specific application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new covalent bonds. The ethoxy group can influence the electronic properties of the pyridine ring, affecting the reactivity and stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)pyridine: Lacks the ethoxy group, making it less electron-rich and potentially less reactive in certain reactions.
2-Ethoxypyridine: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.
3-(Bromomethyl)-2-ethoxypyridine: Similar structure but with a bromomethyl group, which may have different reactivity due to the larger size and different electronegativity of bromine compared to chlorine.
Uniqueness
3-(Chloromethyl)-2-ethoxypyridine is unique due to the combination of the chloromethyl and ethoxy groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various synthetic applications and research purposes.
Propiedades
Fórmula molecular |
C8H10ClNO |
|---|---|
Peso molecular |
171.62 g/mol |
Nombre IUPAC |
3-(chloromethyl)-2-ethoxypyridine |
InChI |
InChI=1S/C8H10ClNO/c1-2-11-8-7(6-9)4-3-5-10-8/h3-5H,2,6H2,1H3 |
Clave InChI |
UOLVNBZOHFTRGD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC=N1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


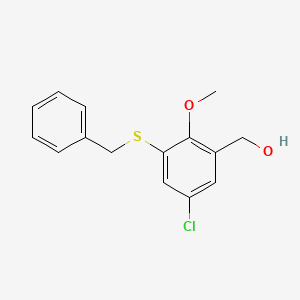

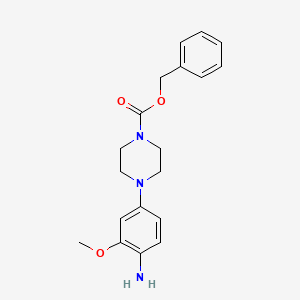
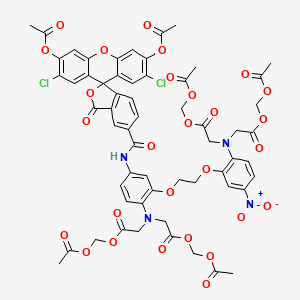
![ethyl (2S,4S)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate](/img/structure/B13915639.png)
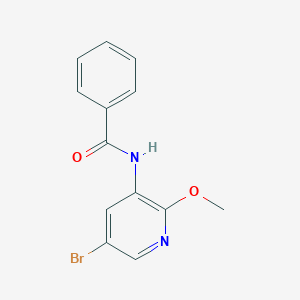
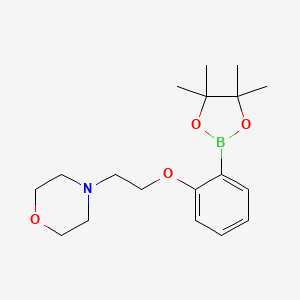

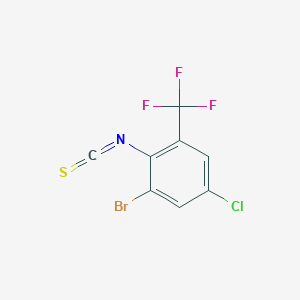
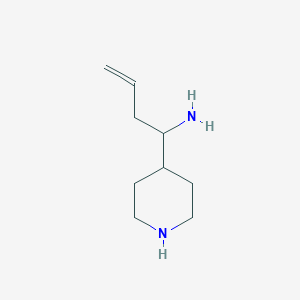
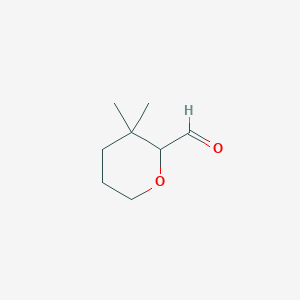
![6-Bromo-8-iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13915706.png)
![Methyl 2-(4-chlorophenyl)-2-[(propan-2-yl)amino]acetate](/img/structure/B13915722.png)
